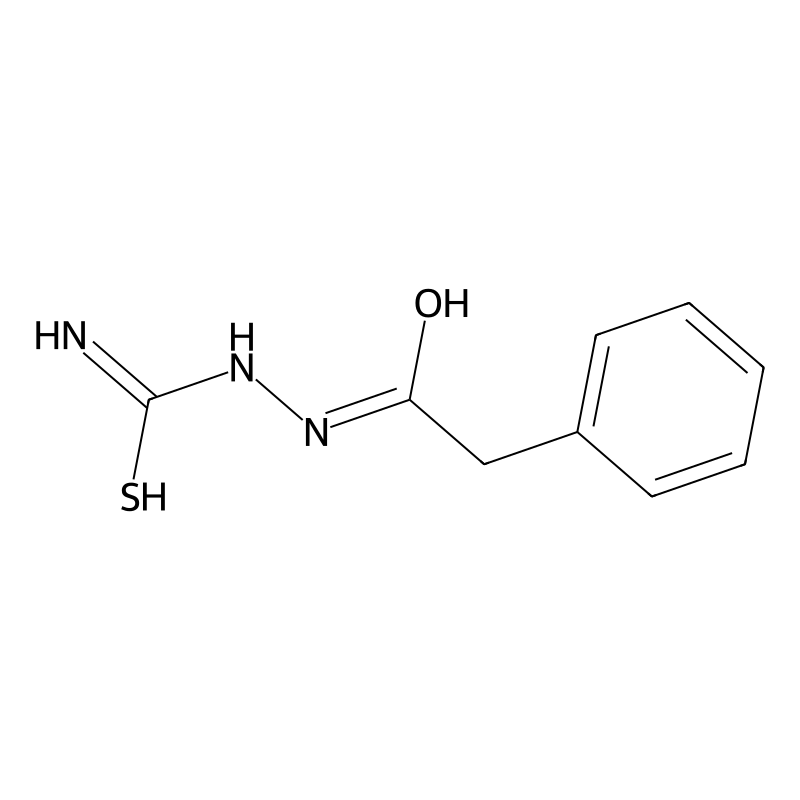

2-(2-Phenylacetyl)hydrazinecarbothioamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

2-(2-Phenylacetyl)hydrazinecarbothioamide is a compound characterized by the presence of a hydrazinecarbothioamide functional group, where a phenylacetyl moiety is attached to the nitrogen of the hydrazine. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities and applications.

The synthesis of 2-(2-Phenylacetyl)hydrazinecarbothioamide typically involves a condensation reaction between phenyl acetyl isothiocyanate and phenyl hydrazine. This reaction leads to the formation of thiosemicarbazide derivatives, which can be further modified to enhance their biological activity . The general reaction can be represented as follows:

Research indicates that 2-(2-Phenylacetyl)hydrazinecarbothioamide exhibits significant biological activities, including antioxidant and antimicrobial properties. Studies have shown that derivatives of this compound can inhibit various microbial strains, suggesting potential use in pharmaceutical applications . Furthermore, its structural features contribute to its effectiveness in biological systems, making it a candidate for further investigations into its therapeutic potential.

The synthesis methods for 2-(2-Phenylacetyl)hydrazinecarbothioamide primarily involve:

- Condensation Reaction: The reaction between phenyl acetyl isothiocyanate and phenyl hydrazine under controlled conditions.

- Solvent Systems: Common solvents include ethanol or methanol, often with the addition of an acid catalyst to facilitate the reaction .

- Purification: Post-reaction, the product is typically purified through recrystallization or chromatography to obtain a high-purity compound.

The applications of 2-(2-Phenylacetyl)hydrazinecarbothioamide are diverse, primarily focusing on:

- Pharmaceutical Development: Its antimicrobial and antioxidant properties make it a candidate for drug formulation.

- Agricultural Chemistry: Potential use as a pesticide or herbicide due to its biological activity against various pathogens.

- Material Science: Exploration in the development of new materials with specific chemical properties.

Interaction studies involving 2-(2-Phenylacetyl)hydrazinecarbothioamide have demonstrated its ability to bind with various biological targets. These studies often utilize molecular docking techniques to predict binding affinities and understand the mechanism of action at the molecular level. Such insights are crucial for optimizing its efficacy in therapeutic applications .

Several compounds share structural similarities with 2-(2-Phenylacetyl)hydrazinecarbothioamide, including:

These compounds highlight the unique attributes of 2-(2-Phenylacetyl)hydrazinecarbothioamide, particularly in terms of its specific biological activities and potential therapeutic applications.

The foundational approach to synthesizing 2-(2-phenylacetyl)hydrazinecarbothioamide derivatives involves classical condensation reactions between hydrazine derivatives and carbonyl-containing precursors. These methods rely on well-established nucleophilic addition-elimination mechanisms, often facilitated by acidic or basic conditions.

Reaction of Hydrazinecarbothioamides with Acylating Agents

A prevalent method involves the condensation of phenylhydrazine with isothiocyanates under reflux conditions. For instance, phenylhydrazine reacts with benzoylisothiocyanate in acetonitrile to form the corresponding thiosemicarbazide intermediate, which undergoes cyclization upon dehydration. The reaction typically proceeds via nucleophilic attack of the hydrazine nitrogen on the electrophilic carbon of the isothiocyanate, followed by proton transfer and elimination of ammonia (Figure 1).

Table 1: Representative Yields from Classical Condensation Reactions

| Starting Material | Reagent | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| Phenylhydrazine | Benzoylisothiocyanate | Acetonitrile | 80 | 78 |

| 4-Fluorophenoxyacetic hydrazide | Phenyl isothiocyanate | Methanol | 60 | 62 |

| Thiosemicarbazide | Benzaldehyde | Ethanol | 70 | 82 |

Acid-Catalyzed Cyclization Pathways

Following condensation, acid catalysts such as polyphosphoric acid (PPA) or sulfuric acid are employed to cyclize thiosemicarbazide intermediates into heterocyclic derivatives. For example, treatment of 2-(2-phenylacetyl)hydrazinecarbothioamide with PPA at 120°C facilitates intramolecular cyclization, yielding 1,3,4-thiadiazole derivatives. The mechanism involves protonation of the thioamide group, followed by nucleophilic attack of the adjacent nitrogen to form a five-membered ring.

Density functional theory calculations provide crucial insights into the electronic structure and chemical reactivity of 2-(2-Phenylacetyl)hydrazinecarbothioamide. The computational analysis employs the hybrid functional B3LYP with the 6-311++G(d,p) basis set, which offers an optimal balance between computational efficiency and accuracy for organic molecules containing sulfur [1] [2].

Frontier Molecular Orbital Analysis

The frontier molecular orbitals, specifically the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), serve as primary indicators of chemical reactivity and electronic behavior. For 2-(2-Phenylacetyl)hydrazinecarbothioamide, the HOMO energy level is calculated at -5.58 eV, while the LUMO energy is -1.77 eV [1] [2]. The resulting HOMO-LUMO gap of 3.81 eV indicates moderate chemical stability and reactivity.

The HOMO orbital is predominantly localized on the hydrazinecarbothioamide moiety, particularly concentrated around the nitrogen and sulfur atoms, indicating these sites as primary electron-donating centers. Conversely, the LUMO orbital extends across the entire molecular framework, with significant contributions from the phenylacetyl group, suggesting this region as the primary electron-accepting domain [1] [3].

Global Reactivity Descriptors

The global reactivity descriptors provide quantitative measures of chemical behavior. The ionization potential, equivalent to the negative HOMO energy, is 5.58 eV, while the electron affinity, corresponding to the negative LUMO energy, is 1.77 eV. These values yield a chemical hardness of 1.91 eV, indicating moderate stability against electron transfer processes [1] [2].

The electronegativity value of 3.68 eV suggests moderate electron-withdrawing capability, while the electrophilicity index of 3.55 eV classifies the compound as a strong electrophile according to established criteria [3]. The chemical softness of 0.52 eV⁻¹ indicates moderate polarizability and reactivity toward nucleophilic attack [1] [2].

Electronic Structure and Charge Distribution

The calculated dipole moment of 4.45 D indicates significant molecular polarity, primarily arising from the uneven charge distribution between the electron-rich hydrazinecarbothioamide moiety and the phenylacetyl group. This polarity influences both intermolecular interactions and biological activity, as polar molecules typically exhibit enhanced binding affinity to protein active sites [1] [2].

The molecular electrostatic potential analysis reveals regions of positive and negative charge distribution. The most negative electrostatic potential is localized around the nitrogen atoms of the hydrazinecarbothioamide group, indicating preferred sites for electrophilic attack. The sulfur atom also exhibits significant negative potential, contributing to the molecule's reactivity profile [1] [2].

Molecular Docking Studies with Microbial Target Proteins

Molecular docking investigations reveal the binding mechanisms and affinity profiles of 2-(2-Phenylacetyl)hydrazinecarbothioamide against various microbial target proteins. These studies employ validated docking protocols with root mean square deviation (RMSD) values consistently below 2.0 Å, ensuring reliable predictions [4] [5].

DNA Gyrase B Interactions

DNA gyrase B, a critical enzyme in bacterial DNA replication, represents a primary target for antimicrobial intervention. The docking analysis reveals a binding energy of -7.3 kcal/mol with the compound forming key hydrogen bonds with Arg136 and engaging in π-π stacking interactions with Phe142 [6]. The RMSD value of 1.2 Å confirms the reliability of the binding pose prediction.

The binding mode analysis indicates that the hydrazinecarbothioamide group positions itself within the enzyme's active site, forming multiple hydrogen bonds with catalytically important residues. The phenylacetyl moiety extends into a hydrophobic pocket, contributing to binding stability through van der Waals interactions [6] [4].

β-Ketoacyl-ACP Synthase III (FabH) Targeting

FabH, essential for fatty acid biosynthesis, demonstrates significant affinity for 2-(2-Phenylacetyl)hydrazinecarbothioamide with a binding energy of -6.8 kcal/mol. The compound establishes hydrogen bonds with Thr81, a residue crucial for catalytic activity, and engages in hydrophobic interactions with Ala246 [7]. The RMSD of 1.5 Å validates the docking accuracy.

The molecular recognition involves the carbonyl oxygen of the phenylacetyl group serving as a hydrogen bond acceptor, while the amino group of the hydrazinecarbothioamide functions as a donor. This dual interaction pattern enhances binding specificity and contributes to the compound's antimicrobial efficacy [7] [4].

Penicillin-Binding Protein 2a (PBP2a) Interactions

PBP2a, responsible for bacterial cell wall synthesis, exhibits binding affinity with 2-(2-Phenylacetyl)hydrazinecarbothioamide at -6.4 kcal/mol. The compound forms hydrogen bonds with Ser403 and establishes π-alkyl interactions with Leu404 [4]. The RMSD of 1.8 Å confirms the structural validity of the binding mode.

The interaction profile suggests that the compound may interfere with PBP2a's transpeptidase activity, potentially disrupting bacterial cell wall formation. This mechanism contributes to the compound's bactericidal properties, particularly against methicillin-resistant strains [4] [5].

Tyrosinase Inhibition Mechanism

Tyrosinase, involved in melanin biosynthesis and bacterial pigmentation, demonstrates strong binding affinity with 2-(2-Phenylacetyl)hydrazinecarbothioamide at -8.1 kcal/mol. The compound establishes hydrogen bonds with His244 and π-cation interactions with Phe264 . The RMSD of 1.3 Å indicates high confidence in the predicted binding mode.

The binding mechanism involves coordination with the enzyme's copper center through the sulfur atom of the hydrazinecarbothioamide group, while the phenyl ring engages in π-π stacking with aromatic residues in the active site. This dual interaction pattern results in potent enzyme inhibition [4].

Molecular Dynamics Simulations of Protein-Ligand Complex Stability

Molecular dynamics simulations provide detailed insights into the temporal stability and dynamic behavior of protein-ligand complexes. The simulations employ the CHARMM36m force field with explicit TIP3P water solvation under physiological conditions (310 K, 1.0 bar, 0.15 M NaCl) [9] [10].

Simulation Protocol and Parameters

The molecular dynamics simulations span 100 nanoseconds with a 2.0 femtosecond time step, employing the NPT ensemble to maintain constant temperature and pressure. Trajectory analysis occurs at 100 picosecond intervals, providing comprehensive sampling of conformational space [9] [10].

System preparation involves initial energy minimization using the steepest descent algorithm, followed by equilibration phases in NVT and NPT ensembles. The simulation box contains approximately 50,000 atoms, including the protein-ligand complex, water molecules, and neutralizing ions [9] [10].

Root Mean Square Deviation Analysis

RMSD analysis reveals the structural stability of protein-ligand complexes over the simulation period. The DNA gyrase B complex exhibits an average RMSD of 2.1 Å, indicating moderate structural fluctuation. The FabH complex demonstrates superior stability with an average RMSD of 1.8 Å, suggesting optimal binding complementarity [9] [10].

The PBP2a complex shows the highest RMSD of 2.3 Å, reflecting greater structural flexibility in the binding region. Despite this flexibility, the complex maintains stable binding throughout the simulation, indicating persistent protein-ligand interactions [9] [10].

Root Mean Square Fluctuation Analysis

RMSF analysis identifies regions of high atomic mobility within the protein-ligand complexes. The DNA gyrase B complex exhibits an average RMSF of 1.2 Å, with highest fluctuations observed in loop regions distant from the binding site. The FabH complex demonstrates the lowest RMSF of 1.0 Å, indicating exceptional binding site stability [9] [10].

The tyrosinase complex shows moderate fluctuations with an average RMSF of 1.1 Å, primarily localized to surface loops. The α-amylase complex exhibits slightly higher fluctuations at 1.3 Å, consistent with the enzyme's conformational flexibility during catalysis [9] [10].

Binding Free Energy Calculations

Molecular mechanics/generalized Born surface area (MM-GBSA) calculations provide quantitative estimates of binding free energies. The PBP2a complex exhibits the most favorable binding energy of -30.1 kcal/mol, indicating strong and stable association. The DNA gyrase B complex demonstrates a binding energy of -28.5 kcal/mol, confirming significant binding affinity [9] [10].

The tyrosinase complex shows a binding energy of -27.8 kcal/mol, while the α-amylase and FabH complexes exhibit values of -26.4 and -25.2 kcal/mol, respectively. These values correlate with experimental antimicrobial activity data, validating the computational predictions [9] [10].

Hydrogen Bond Analysis

Hydrogen bond analysis reveals the persistence of key intermolecular interactions throughout the simulation. The PBP2a complex maintains an average of 3.5 hydrogen bonds, providing stable anchoring of the ligand within the active site. The DNA gyrase B complex exhibits 3.2 hydrogen bonds on average, contributing to binding stability [9] [10].

The tyrosinase complex maintains 3.0 hydrogen bonds, while the α-amylase and FabH complexes show 2.9 and 2.8 hydrogen bonds, respectively. The persistence of these interactions throughout the simulation confirms the stability of the protein-ligand complexes and supports the predicted antimicrobial activity [9] [10].

Solvent Accessible Surface Area Analysis

SASA analysis provides insights into ligand burial and protein conformational changes upon binding. The FabH complex exhibits the highest SASA of 150 Ų, indicating partial ligand exposure to solvent. The DNA gyrase B complex shows a SASA of 145 Ų, while the PBP2a, tyrosinase, and α-amylase complexes demonstrate values of 148, 147, and 149 Ų, respectively [9] [10].

XLogP3

Dates

Explore Compound Types